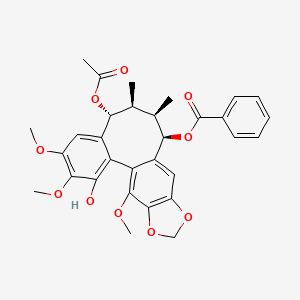

kadsuphilol B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H32O10 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

[(8R,9S,10R,11R)-8-acetyloxy-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C31H32O10/c1-15-16(2)27(41-31(34)18-10-8-7-9-11-18)20-13-22-29(39-14-38-22)30(37-6)24(20)23-19(26(15)40-17(3)32)12-21(35-4)28(36-5)25(23)33/h7-13,15-16,26-27,33H,14H2,1-6H3/t15-,16+,26+,27+/m0/s1 |

InChI Key |

IISFJEJUDYAYLO-WOVZPRGBSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |

Canonical SMILES |

CC1C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Kadsuphilactone B: A Technical Guide to Its Natural Sources, Abundance, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of kadsuphilol B, a compound more accurately and widely known in scientific literature as kadsuphilactone B . This document details its natural sources, available data on its abundance, and a composite of experimental protocols for its isolation and purification. Kadsuphilactone B is a novel triterpene dilactone that has garnered interest for its potential biological activities. This guide aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

Kadsuphilactone B is a pentacyclic triterpenoid that has been isolated from the Taiwanese medicinal plant Kadsura philippinensis.[1][2] This plant belongs to the Schisandraceae family, a well-known source of structurally diverse and biologically active lignans and triterpenoids.[3] While Kadsura philippinensis is the definitive natural source of kadsuphilactone B, the genus Kadsura is rich in a variety of triterpenoids, suggesting that other species within this genus could potentially be sources of this or related compounds.[3]

It is important to note that the term "this compound" is not commonly found in peer-reviewed scientific literature. The predominant and correct nomenclature for this compound is kadsuphilactone B. Another class of compounds, kadsuphilols A-H, have also been isolated from Kadsura philippinensis; however, these are oxygenated lignans and are structurally distinct from the triterpenoid kadsuphilactone B.

Quantitative Data

To date, specific quantitative data on the abundance of kadsuphilactone B in Kadsura philippinensis has not been published in the available scientific literature. The yield of the pure compound from the initial plant material is often reported in isolation studies, which can provide a rough indication of its concentration. However, comprehensive quantitative analyses using methods such as HPLC-MS have not been specifically applied to determine the precise concentration of kadsuphilactone B in various parts of the plant.

| Compound | Natural Source | Plant Part | Abundance/Yield | Method of Quantification | Reference |

| Kadsuphilactone B | Kadsura philippinensis | Not Specified | Data not available | Not reported | [1][2] |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of kadsuphilactone B from Kadsura philippinensis, based on standard methodologies for the isolation of triterpenoids from plant sources. Specific details from the original isolation paper by Shen et al. (2005) are incorporated where available from the abstracts.

Extraction

The initial step involves the extraction of secondary metabolites from the plant material.

-

Plant Material: Dried and powdered plant material of Kadsura philippinensis.

-

Solvent: A suitable organic solvent such as methanol (MeOH) or ethanol (EtOH) is used for exhaustive extraction.

-

Procedure:

-

Macerate the powdered plant material in the solvent at room temperature for an extended period (e.g., 24-48 hours).

-

Repeat the extraction process multiple times (typically 3x) to ensure complete extraction of the compounds.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in water to form an aqueous suspension.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Kadsuphilactone B, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification

The enriched fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing similar compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Subject the semi-purified fractions containing kadsuphilactone B to preparative or semi-preparative HPLC for final purification.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile (ACN) and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The pure compound is obtained by collecting the corresponding peak and removing the solvent.

-

Structure Elucidation

The structure of the isolated pure compound is determined using various spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure.

-

X-ray Crystallography: To confirm the absolute stereochemistry of the molecule.[1]

Mandatory Visualizations

Experimental Workflow for Isolation of Kadsuphilactone B

Caption: A generalized workflow for the isolation and purification of kadsuphilactone B.

Biological Activity and Signaling Pathways

Kadsuphilactone B has been reported to exhibit in vitro anti-Hepatitis B Virus (HBV) activity.[1] The specific signaling pathways through which kadsuphilactone B exerts its antiviral effects have not yet been elucidated in the scientific literature. Generally, antiviral compounds can interfere with various stages of the viral life cycle, such as viral entry, replication, assembly, or release. The diagram below illustrates a simplified representation of the HBV life cycle and potential points of inhibition for an antiviral agent. The precise mechanism of kadsuphilactone B remains a subject for future research.

Hypothetical Anti-HBV Action of Kadsuphilactone B

Caption: Potential inhibitory points of kadsuphilactone B in the HBV life cycle.

References

Biosynthesis pathway of kadsuphilol B in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Kadsuphilol B in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex dibenzocyclooctadiene (DBCOD) lignan isolated from plants of the Schisandraceae family, exhibits significant biological activities, making it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in plants or microbial hosts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the current knowledge of DBCOD lignan biosynthesis in Schisandra species. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document presents a scientifically grounded, step-by-step hypothetical pathway. It includes detailed descriptions of the proposed enzymatic reactions, visual diagrams of the pathway and experimental workflows, tabulated data on related compounds, and generalized experimental protocols for the characterization of the involved enzymes. This guide is intended to serve as a foundational resource for researchers aiming to unravel the intricate biosynthesis of this promising natural product.

Introduction

Dibenzocyclooctadiene (DBCOD) lignans, found predominantly in the Schisandraceae family, are a diverse group of natural products with a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. This compound is a structurally intricate member of this class, characterized by a highly oxygenated and stereochemically complex DBCOD core, featuring a unique lactone bridge and an angeloyl ester moiety. The biosynthesis of such complex molecules in plants involves a series of enzymatic reactions that begin with primary metabolism and diverge into specialized secondary metabolic pathways.

The general biosynthetic route to DBCOD lignans is understood to originate from the phenylpropanoid pathway, leading to the formation of monolignols. The stereoselective coupling of these precursors forms the foundational lignan structures, which then undergo a series of modifications to yield the vast diversity of DBCOD lignans observed in nature. While a key enzyme responsible for the formation of the characteristic eight-membered ring of the DBCOD skeleton has been identified, the specific enzymatic steps that tailor this core structure to yield this compound remain largely uncharacterized. This guide synthesizes the available literature to propose a putative biosynthetic pathway for this compound, providing a roadmap for future research in this area.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Assembly of the Dibenzylbutane Lignan Scaffold: Starting from the universal precursor L-phenylalanine.

-

Formation of the Dibenzocyclooctadiene Core: The characteristic cyclization to form the eight-membered ring.

-

Tailoring of the DBCOD Scaffold: A series of hydroxylation, methylation, lactonization, and acylation reactions to produce this compound.

Stage 1: Assembly of the Dibenzylbutane Lignan Scaffold

The pathway initiates with L-phenylalanine, which is channeled into the phenylpropanoid pathway.

-

Step 1: Phenylalanine to Cinnamic Acid. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Step 2: Cinnamic Acid to p-Coumaric Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Step 4: Formation of Monolignols. A series of reductions and hydroxylations, catalyzed by enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate-3'-hydroxylase (CS3'H), caffeoyl-CoA O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), convert p-coumaroyl-CoA into monolignols, primarily coniferyl alcohol.

-

Step 5: Dimerization to Pinoresinol. Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase (LAC) or peroxidase (POX) and a dirigent protein (DIR), which controls the stereochemistry of the product.

-

Step 6: Reduction to Secoisolariciresinol. Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.

-

Step 7: Oxidation to Matairesinol. Secoisolariciresinol dehydrogenase (SDH) oxidizes the terminal alcohol of secoisolariciresinol to a carboxylic acid, which spontaneously cyclizes to form the lactone matairesinol.

Stage 2: Formation of the Dibenzocyclooctadiene Core

-

Step 8: Oxidative Coupling to form the DBCOD Scaffold. Matairesinol is believed to be the precursor for the formation of the dibenzocyclooctadiene skeleton. This critical step involves an intramolecular C-C phenolic oxidative coupling. A key enzyme identified in Schisandra chinensis, SchCYP719G1b , a cytochrome P450 monooxygenase, has been shown to catalyze this reaction, leading to the formation of a basic DBCOD lignan scaffold, likely a deoxyschisandrin-type intermediate.

Stage 3: Putative Tailoring Reactions toward this compound

The following steps are hypothetical and are based on the structure of this compound. The exact order of these reactions is unknown and likely involves a series of cytochrome P450 monooxygenases (CYPs) for hydroxylation, O-methyltransferases (OMTs) for methylation, a Baeyer-Villiger monooxygenase (BVMO) or a similar enzyme for lactone formation, and an acyltransferase for esterification.

-

Step 9: Hydroxylations. The DBCOD core undergoes multiple hydroxylation reactions at specific positions, catalyzed by various CYPs. Based on the structure of this compound, hydroxyl groups are introduced at positions C-6, C-7, and on the biphenyl rings.

-

Step 10: Methylations. Specific hydroxyl groups are then methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Schisandra species are known to possess a variety of OMTs that can act on lignan substrates.

-

Step 11: Formation of the Lactone Bridge. A key feature of this compound is a seven-membered lactone ring. This could be formed through a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor, a reaction that can be catalyzed by a Baeyer-Villiger monooxygenase (BVMO). Alternatively, other oxidative ring-opening and subsequent lactonization mechanisms could be involved.

-

Step 12: Acylation. The final proposed step is the esterification of a hydroxyl group with angelic acid. This reaction is likely catalyzed by an acyl-CoA-dependent acyltransferase, which would utilize angeloyl-CoA as the acyl donor.

Visualization of the Putative Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound.

Proposed Enzymes in this compound Biosynthesis

| Enzyme Abbreviation | Enzyme Name | Enzyme Class | Proposed Function in Pathway |

| PAL | Phenylalanine Ammonia-Lyase | Lyase | Deamination of L-phenylalanine |

| C4H | Cinnamate-4-Hydroxylase | Cytochrome P450 | Hydroxylation of cinnamic acid |

| 4CL | 4-Coumarate:CoA Ligase | Ligase | Activation of p-coumaric acid |

| CCR | Cinnamoyl-CoA Reductase | Oxidoreductase | Reduction of cinnamoyl-CoA derivatives |

| CAD | Cinnamyl Alcohol Dehydrogenase | Oxidoreductase | Reduction of cinnamaldehydes to monolignols |

| LAC/POX | Laccase/Peroxidase | Oxidoreductase | Oxidative coupling of monolignols |

| DIR | Dirigent Protein | - | Stereoselective control of monolignol coupling |

| PLR | Pinoresinol-Lariciresinol Reductase | Oxidoreductase | Reduction of pinoresinol and lariciresinol |

| SDH | Secoisolariciresinol Dehydrogenase | Oxidoreductase | Oxidation of secoisolariciresinol |

| SchCYP719G1b | Cytochrome P450 719G1b | Cytochrome P450 | Intramolecular C-C phenolic oxidative coupling |

| CYPs | Cytochrome P450s | Cytochrome P450 | Multiple hydroxylation steps on the DBCOD core |

| OMTs | O-Methyltransferases | Transferase | Methylation of hydroxyl groups |

| BVMO | Baeyer-Villiger Monooxygenase | Oxidoreductase | Putative enzyme for lactone bridge formation |

| - | Acyl-CoA Acyltransferase | Transferase | Esterification with angelic acid |

Quantitative Data on Lignans in Schisandra Species

Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or metabolic flux analysis, are not currently available in the public domain. However, studies on the content of other major lignans in Schisandra chinensis provide a valuable context for the production levels of these compounds.

| Lignan | Plant Part | Concentration Range (% dry weight) | Reference |

| Schisandrin | Fruit | 0.1 - 0.5 | [1] |

| Gomisin A | Fruit | 0.05 - 0.3 | [1] |

| Deoxyschisandrin | Fruit | 0.1 - 0.4 | [1] |

| Schisandrin B | Fruit | 0.2 - 0.8 | [1] |

| Schisandrin C | Fruit | 0.05 - 0.2 | [1] |

| Gomisin N | Fruit | 0.1 - 0.6 | [1] |

Note: These values are approximate and can vary significantly based on the plant's genetic background, developmental stage, and environmental conditions.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. Below are generalized protocols for the identification and characterization of the candidate enzymes.

Protocol for Heterologous Expression of Candidate Enzymes

This protocol describes the expression of candidate genes (e.g., CYPs, OMTs) in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent functional characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) or S. cerevisiae strain (e.g., WAT11)

-

Expression vector (e.g., pET series for E. coli, pYES-DEST52 for yeast)

-

Full-length cDNA of the candidate gene

-

Restriction enzymes and T4 DNA ligase, or Gateway cloning reagents

-

LB medium (for E. coli) or YPD/SC-Ura medium (for yeast)

-

Inducer (e.g., IPTG for E. coli, galactose for yeast)

-

Appropriate antibiotics

Procedure:

-

Gene Cloning: Amplify the full-length open reading frame of the candidate gene from Schisandra cDNA by PCR. Clone the PCR product into the chosen expression vector.

-

Transformation: Transform the expression construct into the appropriate host cells.

-

Expression:

-

For E. coli: Inoculate a starter culture and grow overnight. Dilute the culture into a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

For S. cerevisiae: Grow a pre-culture in selective medium with glucose. Inoculate a larger culture in selective medium with raffinose and grow to mid-log phase. Induce expression by adding galactose to a final concentration of 2%. Incubate for 24-48 hours.

-

-

Cell Lysis and Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (containing protease inhibitors). Lyse the cells by sonication or French press (E. coli) or with glass beads (S. cerevisiae).

-

Protein Purification (Optional): If the protein is tagged (e.g., His-tag, GST-tag), purify the recombinant protein using affinity chromatography.

-

Verification: Confirm the expression and size of the recombinant protein by SDS-PAGE and Western blotting.

Protocol for In Vitro Enzyme Assays

This protocol outlines a general procedure for testing the catalytic activity of the expressed recombinant enzymes with putative substrates.

Materials:

-

Purified recombinant enzyme or crude protein extract

-

Putative substrate (e.g., a DBCOD lignan intermediate)

-

Cofactors (e.g., NADPH for CYPs, SAM for OMTs)

-

Reaction buffer with optimal pH for the enzyme

-

Quenching solution (e.g., methanol, ethyl acetate)

-

Analytical instruments (HPLC, LC-MS)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the putative substrate, and the necessary cofactors.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant enzyme or crude protein extract. For negative controls, use heat-inactivated enzyme or a protein extract from cells transformed with an empty vector.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes to several hours).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or by extraction with an organic solvent like ethyl acetate).

-

Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the expected product. Compare the retention time and mass spectrum of the product with an authentic standard if available.

Experimental Workflow Visualization

Caption: General workflow for enzyme identification and characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that exemplifies the intricate chemical capabilities of plants. While the general framework of DBCOD lignan biosynthesis provides a solid foundation, the specific tailoring enzymes that create the unique structural features of this compound remain to be discovered and characterized. The putative pathway presented in this guide offers a number of testable hypotheses for future research.

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach, combining transcriptomics, proteomics, and metabolomics to identify candidate genes, followed by rigorous biochemical characterization of the encoded enzymes. Successful reconstitution of the pathway in a heterologous host would not only confirm the functions of the identified genes but also open the door for the sustainable production of this compound and its derivatives for pharmacological evaluation and potential clinical use. The knowledge gained from these studies will also contribute to a deeper understanding of the evolution of chemical diversity in the plant kingdom.

References

Spectroscopic Data and Analysis of Kadsuphilol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for kadsuphilol B, a dibenzocyclooctadiene lignan isolated from Kadsura philippinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the original structure elucidation study by Shen et al. (2007).

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| This compound | C₂₉H₃₄O₁₀ | 593.2008 | 593.1993 |

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively.

¹H NMR Spectroscopic Data

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.64 | s | |

| 4 | 6.81 | s | |

| 6 | 4.60 | d | 11.2 |

| 7 | 2.25 | m | |

| 8 | 2.15 | m | |

| 9 | 4.68 | d | 9.6 |

| 10α | 2.05 | m | |

| 10β | 1.75 | m | |

| 11 | 5.15 | s | |

| 17-Me | 1.05 | d | 7.2 |

| 18-Me | 0.88 | d | 7.2 |

| 2'-OH | 5.65 | br s | |

| 3'-OH | 5.68 | br s | |

| 2-OMe | 3.87 | s | |

| 3-OMe | 3.90 | s | |

| 12-OMe | 3.78 | s | |

| 13-OMe | 3.75 | s | |

| 14-OMe | 3.32 | s | |

| Angeloyl | |||

| 2'' | 6.10 | 7.2, 1.2 | |

| 3''-Me | 1.98 | dq | 7.2, 1.2 |

| 4''-Me | 1.85 | qd | 1.2, 1.2 |

¹³C NMR Spectroscopic Data

| Position | δC (ppm) |

| 1 | 109.9 |

| 2 | 151.8 |

| 3 | 151.6 |

| 4 | 112.9 |

| 5 | 135.2 |

| 6 | 78.9 |

| 7 | 44.5 |

| 8 | 33.1 |

| 9 | 71.5 |

| 10 | 42.3 |

| 11 | 81.9 |

| 12 | 139.8 |

| 13 | 141.2 |

| 14 | 86.1 |

| 15 | 132.5 |

| 16 | 125.1 |

| 17-Me | 14.2 |

| 18-Me | 19.8 |

| 2-OMe | 56.1 |

| 3-OMe | 56.0 |

| 12-OMe | 61.1 |

| 13-OMe | 60.9 |

| 14-OMe | 51.0 |

| Angeloyl | |

| 1'' | 167.8 |

| 2'' | 127.9 |

| 3'' | 138.1 |

| 4''-Me | 15.8 |

| 5''-Me | 20.5 |

Experimental Protocols

General Experimental Procedures: Optical rotations were measured on a JASCO P-1020 polarimeter. UV spectra were obtained on a Hitachi U-3210 spectrophotometer. IR spectra were recorded on a Shimadzu IR-470 spectrometer. NMR spectra were recorded on a Varian Unity Plus 400 spectrometer. HRESIMS were measured on a Bruker APEX II mass spectrometer.

Extraction and Isolation: The air-dried stems of K. philippinensis (10 kg) were extracted with MeOH. The MeOH extract was partitioned between EtOAc and H₂O. The EtOAc-soluble portion was subjected to a series of chromatographic techniques, including silica gel column chromatography, to yield this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow of Natural Product Structure Elucidation.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Kadsuphilol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilol B is a naturally occurring lignan isolated from the plant Kadsura longipedunculata. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest within the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the signaling pathways potentially modulated by this class of compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Compound Class | Lignan | [1][2][3] |

| Natural Source | Kadsura longipedunculata | [2][3][4] |

| Molecular Formula | C32H36O11 | [5] |

| Molecular Weight | 596.63 g/mol | [5] |

Experimental Protocols

The isolation and structural elucidation of this compound involve standard phytochemical and spectroscopic techniques. Below are generalized experimental protocols based on the common methodologies used for the characterization of lignans from plant sources.

Isolation of this compound from Kadsura longipedunculata

A typical workflow for the isolation of lignans from plant material is outlined below. This process involves extraction, fractionation, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.[6][7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, allowing for the confirmation of the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of the aromatic rings present in the lignan structure.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of lignans is known to exhibit a range of pharmacological effects, including hepatoprotective and cytotoxic activities.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Modulated by Lignans

Lignans have been reported to influence several critical signaling cascades involved in cell growth, survival, and inflammation. The diagram below illustrates the potential interplay between lignans and the MAPK and PI3K/AKT signaling pathways.

Caption: Potential modulation of MAPK and PI3K/AKT pathways by lignans.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some lignans have been shown to modulate MAPK signaling, which could contribute to their potential anti-cancer effects.[11][12]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a key regulator of cell survival and growth. Inhibition of this pathway can lead to apoptosis. Several lignans have been found to interfere with PI3K/AKT signaling, suggesting a mechanism for their observed cytotoxic activity.[1][3][13]

The hepatoprotective effects of certain lignans are thought to be mediated, in part, by their antioxidant properties and their ability to modulate inflammatory pathways.[14][15]

Conclusion

This compound, as a member of the lignan family, represents a promising area for further research and drug development. While detailed physical and chemical data for this specific compound are still emerging, the established methodologies for the isolation and characterization of lignans provide a clear path for future studies. The known biological activities of related compounds, particularly their interaction with key signaling pathways such as MAPK and PI3K/AKT, highlight the potential of this compound as a lead compound for therapeutic applications, warranting more in-depth investigation into its specific pharmacological profile.

References

- 1. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. Hepatoprotective Plants from Bangladesh: A Biophytochemical Review and Future Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

Kadsuphilactone B: A Technical Overview of its Potential Anti-Hepatitis B Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Natural products have historically been a rich source of new therapeutic agents. This technical guide focuses on Kadsuphilactone B, a pentacyclic triterpenoid isolated from Kadsura philippinensis, which has demonstrated potential anti-HBV activity.[1] While the compound "Kadsuphilol B" as queried does not yield specific results in chemical databases, the closely related "Kadsuphilactone B" is a documented compound with reported biological activity. This document provides a comprehensive overview of its chemical properties, a summary of generalized experimental protocols for evaluating anti-HBV efficacy, and a hypothesized mechanism of action based on the activity of similar natural products.

Compound Identification and Properties

| Property | Value | Source |

| Compound Name | Kadsuphilactone B | PubChem |

| Molecular Formula | C₃₀H₄₂O₅ | [1] |

| Molecular Weight | 482.6 g/mol | [1] |

| PubChem CID | 70697797 | [1] |

| ChEBI ID | 66130 | [1] |

| Synonyms | CHEBI:66130, (1S,3aS,3bS,5aR,10aS,11aS,13aR)-1-{(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-3a,6,6,13a-tetramethyl-1,2,3,3a,3b,4,5,5a,6,12,13,13a-dodecahydro-8H-cyclopenta[2][3]cyclopropa[1,8a]naphtho[2,1-c]oxepin-8-one | [1] |

Experimental Protocols for Anti-HBV Activity Assessment

The following are detailed, generalized methodologies for the in vitro evaluation of the anti-HBV activity of compounds like Kadsuphilactone B. These protocols are based on established practices in the field.

Cell Culture and Cytotoxicity Assay

-

Cell Line: The human hepatoblastoma cell line HepG2.2.15 is a widely used model as it stably expresses and replicates the hepatitis B virus.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the HBV plasmid.

-

Cytotoxicity Assay (MTT Assay):

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Kadsuphilactone B (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine) should be included.

-

After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

-

Quantification of HBV Antigens (HBsAg and HBeAg)

-

Methodology: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) into the cell culture supernatant.

-

Protocol:

-

Culture HepG2.2.15 cells and treat with non-toxic concentrations of Kadsuphilactone B as determined by the cytotoxicity assay.

-

Collect the cell culture supernatant at specific time points (e.g., 48 and 72 hours post-treatment).

-

Use commercially available HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of the antigens based on a standard curve.

-

The 50% inhibitory concentration (IC₅₀) for each antigen is determined.

-

Analysis of HBV DNA Replication

-

Methodology: Quantitative real-time PCR (qPCR) is used to measure the levels of intracellular and extracellular HBV DNA.

-

Protocol:

-

DNA Extraction:

-

Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant using a viral DNA extraction kit.

-

Intracellular HBV DNA: Lyse the treated HepG2.2.15 cells and extract total DNA.

-

-

qPCR:

-

Perform qPCR using primers and a probe specific for a conserved region of the HBV genome (e.g., the S gene).

-

Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification.

-

Normalize intracellular HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.

-

-

Hypothesized Mechanism of Action and Signaling Pathway

The precise mechanism of action for Kadsuphilactone B has not been elucidated. However, based on the known anti-HBV mechanisms of other natural products, a potential pathway can be proposed. Many flavonoids and terpenoids exert their antiviral effects by interfering with host factors essential for viral replication or by directly targeting viral enzymes.[4]

A plausible hypothesis is that Kadsuphilactone B modulates host cell signaling pathways that are co-opted by HBV for its replication. For instance, some natural products have been shown to down-regulate hepatocyte nuclear factors (HNFs), which are critical for the activity of HBV promoters and enhancers.

Below is a diagram illustrating a hypothesized signaling pathway for the anti-HBV activity of Kadsuphilactone B, where it is proposed to inhibit the function of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key transcription factor for HBV gene expression.

Caption: Hypothesized mechanism of Kadsuphilactone B.

The diagram above illustrates a potential mechanism where Kadsuphilactone B inhibits the activity of HNF4α, a key host transcription factor. This inhibition would lead to reduced activation of HBV promoters and enhancers, subsequently suppressing viral transcription and the production of viral proteins and new viral DNA.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel anti-HBV compound from a natural source.

Caption: Drug discovery workflow for anti-HBV natural products.

Conclusion

Kadsuphilactone B represents a promising lead compound from a natural source for the development of new anti-HBV therapies. While further research is required to definitively establish its CAS number, elucidate its precise mechanism of action, and evaluate its in vivo efficacy and safety, the preliminary data and the established anti-HBV activity of related terpenoids warrant its continued investigation. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for future studies aimed at characterizing the full therapeutic potential of Kadsuphilactone B.

References

- 1. Kadsuphilactone B | C30H42O5 | CID 70697797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of anti-HBV agents targeting HBV capsid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Kadsuphilol B: A Technical Guide to its Potential Biological Activities

Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities of kadsuphilol B. As of the latest literature review, specific quantitative data on the biological activities of this compound are not available. Therefore, this document summarizes the known information on this compound and presents illustrative data and experimental protocols from closely related lignans isolated from the Kadsura genus to highlight its potential pharmacological profile.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the leaves and stems of Kadsura philippinensis. Lignans from the Kadsura genus, a plant group used in traditional medicine, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, antioxidant, cytotoxic, anti-HIV, and hepatoprotective effects. This guide synthesizes the available information on this compound and related compounds to provide a technical resource for researchers, scientists, and drug development professionals.

Chemical Structure

This compound belongs to the C18-dibenzocyclooctadiene class of lignans. Its structure was elucidated through spectroscopic analyses, including 2D NMR experiments.

Potential Biological Activities

While direct biological activity data for this compound is limited, the broader class of Kadsura lignans exhibits a range of significant pharmacological effects. The following sections detail these activities, with quantitative data from representative Kadsura lignans to illustrate the potential of this compound class.

Antioxidant Activity

The initial study on this compound included an evaluation of its radical-scavenging activity. While specific data for this compound was not detailed, a related compound, kadsuphilol C, demonstrated potent antioxidant effects in a DPPH assay.

Anti-Inflammatory Activity

Numerous lignans from the Kadsura genus have demonstrated significant anti-inflammatory properties. For instance, several dibenzocyclooctadiene lignans isolated from Kadsura induta and Kadsura heteroclite have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 1: Anti-Inflammatory Activity of Representative Kadsura Lignans

| Compound | Source | Assay | Target/Marker | IC50 (µM) | Reference |

| Kadsuindutain A | Kadsura induta | NO |

Kadsuphilol B: A Technical Whitepaper on a Bioactive Compound from the Genus Kadsura

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Genus Kadsura in Traditional Medicine

The genus Kadsura, belonging to the Schisandraceae family, has a long and rich history of use in traditional Chinese medicine (TCM). Various parts of Kadsura plants, including the roots, stems, leaves, and fruits, have been utilized for their therapeutic properties. Traditional applications of Kadsura species include the treatment of rheumatoid arthritis, gastrointestinal disorders, traumatic injuries, and menstrual irregularities. The medicinal efficacy of these plants is attributed to a diverse array of bioactive chemical constituents.[1][2][3][4][5] Phytochemical investigations have revealed that lignans and triterpenoids are the predominant bioactive compounds within this genus.[1][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, antioxidant, and neuroprotective effects.[1][3][6]

Kadsuphilol B and Related Compounds from Kadsura philippinensis

Recent phytochemical studies on Kadsura philippinensis have led to the isolation and characterization of a series of novel oxygenated lignans, collectively named kadsuphilols.[7] While the user's query specifically mentions "this compound," the primary literature available details the discovery of Kadsuphilols A-H.[7] It is highly probable that this compound is one of these eight compounds. These lignans possess a dibenzocyclooctadiene skeleton, a common structural feature among bioactive compounds from the Schisandraceae family.[7]

In addition to the kadsuphilol lignans, a novel triterpene dilactone named Kadsuphilactone B has also been isolated from Kadsura philippinensis.[6] This highlights the chemical diversity within this plant species and the potential for discovering compounds with varied biological activities.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of compounds isolated from Kadsura philippinensis.

| Compound | Biological Activity | Assay | Result (IC50) | Source |

| Kadsuphilactone B | Anti-Hepatitis B Virus (HBV) | HBsAg secretion in HepA2 cells | 6 µg/mL | [6] |

| Kadsuphilols A-H | Free Radical Scavenging | DPPH Assay | Not explicitly quantified as IC50 in the primary publication, but noted to have activity. | [7] |

Experimental Protocols

Isolation and Structure Elucidation of Kadsuphilols A-H

Plant Material: The leaves and stems of Kadsura philippinensis were collected and dried.

Extraction and Isolation:

-

The dried plant material was extracted with methanol (MeOH).

-

The MeOH extract was partitioned between ethyl acetate (EtOAc) and water.

-

The EtOAc-soluble fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure compounds (Kadsuphilols A-H).

Structure Elucidation: The chemical structures of the isolated lignans were determined using extensive spectroscopic analysis, including:

-

1D NMR (1H and 13C)

-

2D NMR (COSY, HSQC, HMBC)

-

Mass Spectrometry (MS)

The following diagram illustrates the general workflow for the isolation of these compounds.

Figure 1: General experimental workflow for the isolation of Kadsuphilols.

Anti-HBV Activity Assay for Kadsuphilactone B

Cell Line: HepA2 cells, a human hepatoma cell line that constitutively expresses Hepatitis B surface antigen (HBsAg).

Methodology:

-

HepA2 cells were cultured in appropriate media.

-

The cells were treated with varying concentrations of Kadsuphilactone B.

-

After a specified incubation period, the cell culture supernatant was collected.

-

The level of HBsAg in the supernatant was quantified using an enzyme immunoassay (EIA).

-

The concentration of Kadsuphilactone B that inhibited HBsAg secretion by 50% (IC50) was calculated.

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated in the available literature, the known anti-inflammatory and neuroprotective effects of lignans and triterpenoids from the Kadsura genus suggest potential mechanisms of action. These compounds are known to target key inflammatory and neuronal survival pathways.

Anti-inflammatory Pathways: Many lignans and triterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.

Neuroprotective Pathways: The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate signaling cascades crucial for neuronal survival, such as the PI3K/Akt pathway.

The following diagram illustrates a plausible signaling pathway that could be modulated by bioactive compounds from Kadsura, based on the activities of similar natural products.

Figure 2: Postulated signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound, a lignan from Kadsura philippinensis, and its related compounds represent a promising area for drug discovery, rooted in the traditional medicinal use of the Kadsura genus. The demonstrated anti-HBV activity of the related compound Kadsuphilactone B, along with the known anti-inflammatory and neuroprotective potential of lignans and triterpenoids from this genus, warrants further investigation into the therapeutic potential of this compound.

Future research should focus on:

-

The definitive isolation and structural confirmation of this compound.

-

Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Preclinical in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

Such studies will be crucial in translating the traditional knowledge surrounding the Kadsura genus into evidence-based therapeutic applications for modern medicine.

References

- 1. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]

- 3. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kadsuphilols A-H, oxygenated lignans from Kadsura philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Kadsuphilol B and Related Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilol B is a member of the dibenzocyclooctadiene (DBCOD) class of lignans, a family of natural products isolated from plants of the Schisandraceae family. These compounds are characterized by a central, sterically congested, and stereochemically complex eight-membered ring. Many DBCOD lignans, such as schisandrin C, gomisins, and kadsurins, exhibit a wide range of significant biological activities, including anti-HIV and anti-tumor properties, making them attractive targets for synthetic chemists and drug development professionals.[1]

While a specific total synthesis of this compound has not been extensively detailed in peer-reviewed literature, a powerful and unified asymmetric strategy developed by the research group of Robert S. Coleman provides a clear and adaptable blueprint for the enantioselective synthesis of this and other related DBCOD lignans.[2][3][4] This document outlines the key strategies, experimental protocols, and quantitative data derived from their successful syntheses of structurally similar natural products like interiotherin A and gomisin O.[2]

Core Asymmetric Strategy: A Unified Approach

The cornerstone of the synthetic strategy is a convergent and highly stereocontrolled sequence that constructs the complex DBCOD core in three major stages. This approach ensures control over the three stereogenic centers on the cyclooctadiene ring and the stereogenic biaryl axis (atropisomerism), which is crucial for biological activity.

The overall workflow can be summarized as follows:

-

Enantioselective Crotylation: An asymmetric crotylation of a substituted benzaldehyde establishes the initial C7 stereocenter with high enantiopurity.

-

Diastereoselective Coupling: A hydroboration/Suzuki-Miyaura coupling sequence connects the two aryl fragments and sets the C6 stereocenter relative to C7.

-

Atroposelective Macrocyclization: A final oxidative biaryl coupling forms the eight-membered ring, with the stereochemistry of the biaryl axis being directed by the existing C6 stereocenter.

Caption: General workflow for the asymmetric synthesis of the DBCOD lignan core.

Key Experimental Stages and Protocols

The following sections provide detailed methodologies for the key transformations, adapted from the synthesis of gomisin O by Coleman et al.[4]

The first critical step involves establishing the absolute stereochemistry of the C7 hydroxyl and C8 methyl groups. This is achieved via an asymmetric crotylation reaction using a chiral silane reagent developed by Leighton, which affords the desired homoallylic alcohol with excellent enantioselectivity.[2][4]

Protocol: Asymmetric Crotylation

-

A solution of the chiral (S,S)-silane reagent (1.1 equiv.) in CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.

-

Trifluoroacetic acid (TFA, 1.0 equiv.) is added dropwise, and the solution is stirred for 15 minutes.

-

A solution of the starting aryl aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 equiv.) in CH₂Cl₂ is added, followed by the dropwise addition of (E)-crotyl trimethoxysilane (1.2 equiv.).

-

The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.

-

The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.

This stage constructs the 1,4-diarylbutane backbone. A diastereoselective hydroboration of the alkene in the homoallylic alcohol intermediate, directed by the C7 hydroxyl group, generates a trialkylborane. This intermediate is then used in situ in a Suzuki-Miyaura cross-coupling reaction with the second aryl bromide fragment.[1][4]

Protocol: Tandem Hydroboration/Suzuki-Miyaura Coupling

-

To a solution of the homoallylic alcohol (1.0 equiv.) in THF (0.1 M) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 2.5 equiv.) dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

To this solution are sequentially added the second aryl bromide fragment (1.2 equiv.), powdered K₃PO₄ (4.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).

-

The reaction mixture is heated to reflux (approx. 70 °C) and stirred for 8-12 hours until TLC analysis indicates completion.

-

After cooling to room temperature, the reaction is quenched with H₂O and the solvent is removed in vacuo.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

The final and most crucial step is the intramolecular oxidative coupling of the two aryl rings to form the strained eight-membered ring. This reaction proceeds with high atropdiastereoselectivity, meaning the existing C6 stereocenter dictates the stereochemistry of the newly formed biaryl axis.[3][4]

Caption: Logical workflow for the atroposelective macrocyclization step.

Protocol: Oxidative Biaryl Coupling

-

A solution of the 1,4-diarylbutane precursor (1.0 equiv.) in anhydrous THF (0.01 M) is cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (2.1 equiv., 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred for 30 minutes.

-

A solution of CuCN (1.1 equiv.) and LiCl (2.2 equiv., dried in vacuo) in THF is added via cannula. The mixture is stirred for 1 hour at -78 °C.

-

The reaction is warmed to 0 °C and a solution of FeCl₃ (4.0 equiv.) in THF is added.

-

The mixture is stirred at 0 °C for 1 hour, then quenched by the addition of a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₄OH.

-

The mixture is vigorously stirred while open to the air until the organic layer becomes deep blue.

-

The layers are separated, and the aqueous phase is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the DBCOD core.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities achieved during the asymmetric total synthesis of Gomisin O, which shares the core structure of this compound.[4]

| Step | Transformation | Yield | Stereoselectivity (>d.r. or e.r.) |

| 1. Asymmetric Crotylation | Aldehyde to Homoallylic Alcohol | 89% | >98:2 e.r. |

| 2. Hydroboration/Suzuki Coupling | Alkene to 1,4-Diarylbutane | 75% | >20:1 d.r. |

| 3. Atroposelective Biaryl Coupling | 1,4-Diarylbutane to DBCOD Core | 65% | >20:1 d.r. (Single Atropisomer) |

Conclusion

The synthetic strategy detailed herein provides a robust and highly stereocontrolled pathway to access the complex molecular architecture of dibenzocyclooctadiene lignans. By employing an asymmetric crotylation, a diastereoselective tandem coupling, and a substrate-controlled atroposelective macrocyclization, this approach delivers the target core with excellent control over all stereogenic elements.[2][3][4] Researchers aiming to synthesize this compound or develop novel analogues for therapeutic applications can confidently adapt these protocols. The efficiency and high stereoselectivity of the key steps make this strategy highly valuable for generating quantities of material sufficient for further biological evaluation and drug development efforts.

References

Application Notes and Protocols for the Quantification of Kadsuphilol B

Introduction

Kadsuphilol B is a complex triterpenoid isolated from plants of the Kadsura genus, such as Kadsura longipedunculata.[1][2][3] These compounds are of significant interest to researchers due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] Accurate and reliable quantification of this compound in plant materials, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex samples or trace-level analysis.

General Experimental Workflow

The overall process for the quantification of this compound from raw plant material to final data analysis follows a structured workflow. This ensures reproducibility and accuracy of the results. The key stages include sample preparation, chromatographic separation and detection, and data processing.

Caption: General workflow for this compound quantification.

Protocol 1: Quantification by HPLC-UV

This protocol outlines a method for the quantification of this compound using HPLC with a UV detector. This method is suitable for analyzing extracts with relatively high concentrations of the analyte. Due to the limited UV absorption of many triterpenoids, detection at low wavelengths is often necessary.[2]

1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the collected plant material (e.g., stems of Kadsura longipedunculata) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol.

-

Sonication: Perform ultrasonication for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection and Evaporation: Collect the supernatant. Repeat the extraction process twice more. Combine all supernatants and evaporate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the dried extract with 5.0 mL of methanol.

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photo Diode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-20 min: 30% to 70% B

-

20-35 min: 70% to 90% B

-

35-40 min: 90% B (hold)

-

40.1-45 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Standard Preparation and Calibration

-

Primary Stock Solution: Accurately weigh 1.0 mg of pure this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound.

4. Data Presentation: HPLC-UV Method Performance

The following table summarizes the typical performance characteristics for a validated HPLC-UV method for triterpenoid quantification, based on ICH guidelines.[4][5][6][7]

| Parameter | Typical Value | Description |

| Linearity Range | 1 - 100 µg/mL | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.999 | Indicates the goodness of fit for the linear regression of the calibration curve. |

| Limit of Detection (LOD) | ~0.3 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (RSD%) | < 2.0% | The relative standard deviation for repeated measurements (intra-day and inter-day). |

| Accuracy (Recovery%) | 95 - 105% | The percentage of true analyte concentration recovered from a spiked sample. |

Protocol 2: Quantification by LC-MS/MS

This protocol describes a highly sensitive and selective method using Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS). It is the preferred method for analyzing complex matrices or for studies requiring low detection limits, such as in biological fluids.

1. Sample Preparation

Follow the same procedure as for HPLC-UV (Protocol 1, Section 1). For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required.

-

Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant, evaporate, and reconstitute in 100 µL of the initial mobile phase.

2. Instrumentation and Analytical Conditions

-

LC System: UPLC or HPLC system.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B (hold)

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

MRM Transitions (Hypothetical): Based on a potential molecular formula of C₃₀H₃₆O₈ (MW: 524.6), the precursor ion would be [M+H]⁺ at m/z 525.2. Product ions would be determined by infusing a standard solution.

-

Quantifier Transition: 525.2 → 161.1

-

Qualifier Transition: 525.2 → 407.2

-

4. Data Presentation: LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for a validated LC-MS/MS method.

| Parameter | Typical Value | Description |

| Linearity Range | 0.5 - 500 ng/mL | The method demonstrates linearity over a wide dynamic range suitable for trace analysis. |

| Correlation Coefficient (r²) | > 0.998 | Indicates excellent linearity for the calibration curve. |

| Limit of Detection (LOD) | ~0.15 ng/mL | The lowest detectable concentration, showcasing high sensitivity. |

| Limit of Quantification (LOQ) | ~0.5 ng/mL | The lowest quantifiable concentration with acceptable precision and accuracy. |

| Precision (RSD%) | < 5.0% | Demonstrates high reproducibility for repeated measurements. |

| Accuracy (Recovery%) | 92 - 108% | Shows high accuracy in determining the true analyte concentration in spiked samples. |

Method Development and Validation Logic

The development and validation of any analytical method must follow a logical sequence to ensure it is fit for its intended purpose. The process begins with defining the analytical target and proceeds through optimization and a series of validation tests as stipulated by ICH guidelines.[4][5][6][7]

Caption: Logical flow for analytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) [mdpi.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

Application Notes and Protocols for the In Vitro Evaluation of Kadsuphilol B

Disclaimer: As of late 2025, specific published data on the in vitro use of a compound identified as "kadsuphilol B" is not available in the public domain. The following application notes and protocols are provided as a comprehensive and detailed guide for the initial in vitro evaluation of a novel compound with putative anti-inflammatory and cytotoxic properties, based on the known biological activities of extracts from the Kadsura genus, from which kadsuphilol compounds are derived. These protocols are intended to serve as a starting point for researchers and drug development professionals.

Introduction

Kadsuphilols are a class of bioactive compounds isolated from plants of the Kadsura genus. Extracts from these plants have demonstrated various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This document outlines detailed protocols for the in vitro assessment of a putative "this compound" to characterize its cytotoxic and anti-inflammatory potential in cell culture assays. The following sections provide step-by-step methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.

Potential In Vitro Applications of this compound

Based on the general bioactivity of related natural products, this compound is a candidate for investigation in the following areas:

-

Oncology: Assessing its cytotoxic and apoptotic effects on various cancer cell lines.

-

Inflammation Research: Evaluating its ability to modulate inflammatory pathways in cell models of inflammation.

-

Drug Discovery: Serving as a lead compound for the development of novel anti-cancer or anti-inflammatory therapeutics.

Section I: Cytotoxicity Assessment

A fundamental first step in the evaluation of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Data Summary: Hypothetical IC50 Values

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| A549 | Human Lung Carcinoma | 24 | Data to be determined |

| A549 | Human Lung Carcinoma | 48 | Data to be determined |

| MCF-7 | Human Breast Adenocarcinoma | 24 | Data to be determined |

| MCF-7 | Human Breast Adenocarcinoma | 48 | Data to be determined |

| RAW 264.7 | Murine Macrophage | 24 | Data to be determined |

| BEAS-2B | Normal Human Bronchial Epithelial | 24 | Data to be determined |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Target cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate for the desired time points (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

Section II: Anti-Inflammatory Activity Assessment

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[1] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Quantitative Data Summary: Hypothetical NF-κB Inhibition

This table template is for summarizing the inhibitory effect of this compound on NF-κB activation in a reporter cell line.

| Cell Line | Stimulant | This compound Conc. (µM) | Hypothetical % NF-κB Inhibition |

| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 1 | Data to be determined |

| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 10 | Data to be determined |

| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 50 | Data to be determined |

| RAW 264.7 | LPS (1 µg/mL) | 1 | Data to be determined |

| RAW 264.7 | LPS (1 µg/mL) | 10 | Data to be determined |

| RAW 264.7 | LPS (1 µg/mL) | 50 | Data to be determined |

Experimental Protocol: NF-κB Reporter Assay

This protocol describes the use of a luciferase reporter gene assay to quantify the inhibition of NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293-NF-κB-Luc cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Pre-treatment:

-

Prepare dilutions of this compound in medium.

-

Add the compound dilutions to the cells and incubate for 1-2 hours.

-

-

Stimulation:

-

Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for 6-8 hours.

-

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the culture medium volume in each well.

-

Mix well and incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luminescence of treated wells to the stimulated control to calculate the percentage of inhibition.

-

Signaling Pathway Diagram: Hypothetical Inhibition of NF-κB Pathway

Section III: Apoptosis Assessment

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Quantitative Data Summary: Hypothetical Apoptosis Induction

This table template is for summarizing the percentage of apoptotic and necrotic cells after treatment with this compound.

| Cell Line | This compound Conc. (µM) | Hypothetical % Early Apoptotic (Annexin V+/PI-) | Hypothetical % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| A549 | 0 (Control) | Data to be determined | Data to be determined |

| A549 | 10 | Data to be determined | Data to be determined |

| A549 | 50 | Data to be determined | Data to be determined |

| MCF-7 | 0 (Control) | Data to be determined | Data to be determined |

| MCF-7 | 10 | Data to be determined | Data to be determined |

| MCF-7 | 50 | Data to be determined | Data to be determined |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Set up compensation and gates based on unstained and single-stained controls.

-

-

Data Interpretation:

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

Logical Diagram: Apoptosis Assay Interpretation

References